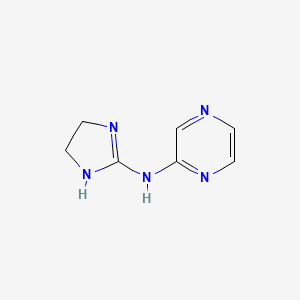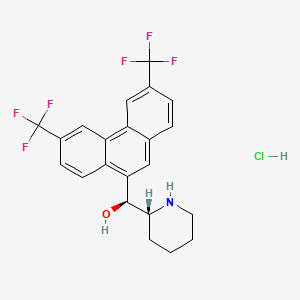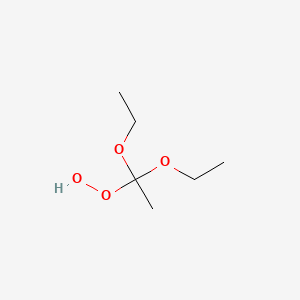
3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole is a heterocyclic compound that features both nitrophenyl and phenyl groups attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole typically involves the reaction of 3-nitrobenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like triethylamine or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed
Reduction: 3-(3-Aminophenyl)-5-phenyl-1,2-oxazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The nitro group may play a role in redox reactions, while the oxazole ring can interact with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
3-Nitrophenol: Shares the nitrophenyl group but lacks the oxazole ring.
5-Phenyl-1,2-oxazole: Contains the oxazole ring and phenyl group but lacks the nitrophenyl group.
Uniqueness
3-(3-Nitrophenyl)-5-phenyl-1,2-oxazole is unique due to the combination of the nitrophenyl and phenyl groups attached to the oxazole ring. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Properties
CAS No. |
31609-82-2 |
|---|---|
Molecular Formula |
C15H10N2O3 |
Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-(3-nitrophenyl)-5-phenyl-1,2-oxazole |
InChI |
InChI=1S/C15H10N2O3/c18-17(19)13-8-4-7-12(9-13)14-10-15(20-16-14)11-5-2-1-3-6-11/h1-10H |
InChI Key |
XANPEKCSJXNWQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Hydroxy-5-methylphenyl)methyl]-4-nitrophenol](/img/structure/B14695414.png)
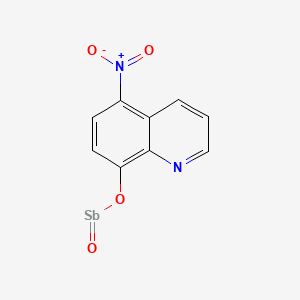
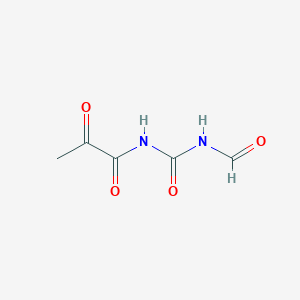

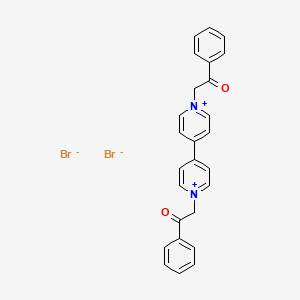
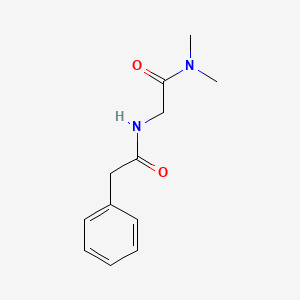
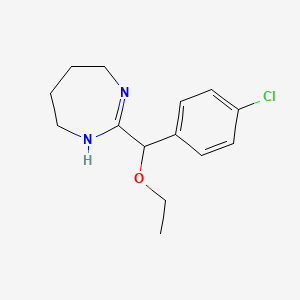
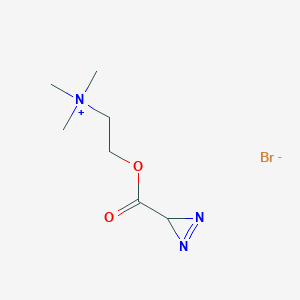
![4,5-Dihydro-2H,6H-[1,3]oxazolo[5,4,3-ij]quinoline-2,6-dione](/img/structure/B14695482.png)
![3-[2-(2-Methylpropylidene)hydrazinyl]propanenitrile](/img/structure/B14695483.png)
![[4-Amino-6-(methylsulfanyl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14695484.png)
